Ap(3)Glucose - 62230-91-5

Ap(3)Glucose

Catalog Number: EVT-1552984
CAS Number: 62230-91-5
Molecular Formula: C16H26N5O18P3
Molecular Weight: 669.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ap(3)Glucose, also known as 3-O-α-D-glucopyranosyl-D-glucose, is a disaccharide compound that consists of two glucose units linked through a specific glycosidic bond. This compound is of significant interest in various scientific fields, including biochemistry and pharmacology, due to its potential biological activities and applications.

Source

Ap(3)Glucose can be derived from natural sources, particularly from the fermentation processes involving certain microorganisms. For instance, the bacterium Actinosynnema pretiosum has been studied for its ability to produce Ap(3)Glucose through metabolic pathways that enhance UDP-glucose biosynthesis .

Classification

Ap(3)Glucose is classified as a glycoside, specifically a glucoside, due to the presence of glucose moieties. It falls under the broader category of carbohydrates and is recognized for its structural and functional properties that contribute to its biological roles.

Synthesis Analysis

Methods

The synthesis of Ap(3)Glucose typically involves fermentation techniques utilizing specific strains of bacteria or yeast. For example, Actinosynnema pretiosum was cultured in a controlled environment with a nutrient-rich medium to promote the production of Ap(3)Glucose. The fermentation process requires careful monitoring of parameters such as temperature, pH, and nutrient concentration to optimize yield.

Technical Details

The fermentation method includes:

  • Seed Culture Preparation: Culturing bacteria in a medium containing yeast extract, maltose, dextrose, and sodium chloride for 60 hours.
  • Fermentation: Transferring the seed culture into a larger fermentation medium and allowing it to grow for several days while sampling periodically to measure Ap(3)Glucose concentration.
  • Yield Determination: Post-fermentation, samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify Ap(3)Glucose levels .
Molecular Structure Analysis

Data

The molecular formula for Ap(3)Glucose is C12H22O11C_{12}H_{22}O_{11}, and its molecular weight is approximately 342.30 g/mol. The structure is characterized by hydroxyl groups that contribute to its solubility and reactivity in biological systems.

Chemical Reactions Analysis

Reactions

Ap(3)Glucose participates in various chemical reactions typical of carbohydrates. These include hydrolysis, where it can be broken down into its constituent glucose units under acidic or enzymatic conditions.

Technical Details

In laboratory settings, the hydrolysis of Ap(3)Glucose can be monitored using chromatographic techniques to observe the formation of glucose from the disaccharide. Additionally, reactions involving oxidation or reduction can modify its structure and properties.

Mechanism of Action

Process

The biological activity of Ap(3)Glucose is linked to its interaction with cellular receptors and enzymes in metabolic pathways. It may function as a substrate for glycosylation reactions or participate in signaling pathways that regulate various physiological processes.

Data

Research indicates that compounds like Ap(3)Glucose can influence cellular metabolism and immune responses, although detailed mechanisms are still being elucidated through ongoing studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups.
  • Melting Point: Specific melting points may vary depending on purity but generally fall within common ranges for sugars.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and can undergo Maillard reactions when exposed to amino acids at elevated temperatures.
Applications

Scientific Uses

Ap(3)Glucose has several applications in scientific research:

  • Biochemical Studies: Used as a substrate in enzymatic assays to study glycosylation processes.
  • Pharmaceutical Development: Investigated for potential therapeutic effects due to its immunomodulatory properties.
  • Food Industry: Explored as a sweetener or functional ingredient in food products due to its carbohydrate content.
Molecular Mechanisms of Ap(3) in Glucose Metabolism

Structural and Functional Characterization of AP-3 Complex Subunits

The Adaptor Protein complex-3 (AP-3) is a heterotetrameric assembly essential for intracellular trafficking, composed of four evolutionarily conserved subunits: δ, β3, μ3, and σ3. Each subunit exhibits distinct structural domains that confer specialized functions in cargo recognition and vesicle formation. The δ subunit (approximately 160 kDa) serves as the complex-specific large adaptin, homologous to the α (AP-2) and γ (AP-1) adaptins, featuring an N-terminal trunk domain that forms the core scaffold and a C-terminal appendage (ear) domain involved in protein interactions [1] [3]. The β3 subunit (β3A ubiquitously expressed; β3B neuron/endocrine-specific) contains critical clathrin-binding motifs within its hinge region, though functional studies in pearl mouse fibroblasts demonstrate that this motif is dispensable for lysosomal trafficking [3]. The μ3 subunit (approximately 47 kDa) mediates transmembrane domain recognition of cargo proteins through its C-terminal domain, while the small σ3 subunit (approximately 22 kDa) stabilizes the complex through interactions with μ3 [3] [6].

Table 1: Structural Domains and Functions of AP-3 Subunits

SubunitMolecular WeightKey Structural DomainsPrimary Functions
δ~160 kDaN-terminal trunk, C-terminal earScaffold formation, Arf1 binding
β3 (A/B)~140 kDaβ-adaptin trunk, hinge with clathrin-binding motifMembrane anchoring, isoform-specific localization
μ3 (A/B)~47 kDaC-terminal cargo recognition domainTransmembrane domain recognition
σ3~22 kDaN-terminal core-binding domainComplex stabilization, μ3 interaction

Recent cryo-EM structural analyses reveal that mammalian AP-3 adopts a constitutively open conformation unlike the closed, autoinhibited states of AP-1 and AP-2 complexes. This inherent openness enables immediate accessibility to binding partners and cargo recognition without requiring major conformational activation [6]. The β3 subunit exists in two isoforms with distinct expression patterns: β3A is ubiquitously expressed and involved in lysosomal trafficking, while β3B (originally identified as β-NAP) exhibits restricted expression in neurons and endocrine tissues like pancreatic β-cells, indicating specialized roles in neuroendocrine vesicle biogenesis [1] [2]. Mutational studies in pearl mice (β3A-deficient) demonstrate that the hinge and ear domains of β3 are essential for functional LAMP-1 sorting to lysosomes, whereas the clathrin-binding site is surprisingly dispensable, suggesting AP-3 can function independently of clathrin under specific physiological conditions [3].

AP-3-Dependent Vesicular Trafficking in Glucose-Regulated Pathways

AP-3 orchestrates cargo sorting from endosomal compartments to lysosomes and specialized organelles through a tightly regulated, GTPase-dependent mechanism. The initiation of AP-3 vesicle formation requires membrane recruitment via the small GTPase Arf1 (ADP-ribosylation factor 1). Structural studies using lipid nanodisc reconstructions demonstrate that AP-3 membrane binding occurs through two distinct Arf1 interaction sites on the δ subunit [6]. The first Arf1 molecule binds flexibly, tethering AP-3 to the membrane in an initial reversible interaction. Subsequent cargo engagement (e.g., lysosomal membrane proteins) induces conformational rigidification, stabilizing the complex and enabling binding of a second Arf1 molecule. This sequential binding creates a template for AP-3 dimerization, representing the initial step in coat polymerization [6].

Notably, structural analyses reveal AP-3 contains two amphipathic helices within its δ and β3 subunits that insert into the membrane bilayer. These helices induce membrane curvature, facilitating vesicle budding independent of clathrin scaffolding in certain contexts [6]. This mechanism aligns with biochemical observations that AP-3-coated vesicles purified from neuronal tissues lack the characteristic clathrin coat seen in AP-1 or AP-2 vesicles [1]. The entire process exhibits striking sensitivity to pharmacological disruption: brefeldin A (BFA), which inhibits Arf activation, completely abolishes AP-3 membrane recruitment and subsequent vesicle formation [1] [2].

AP-3-dependent pathways converge on glucose metabolism through the trafficking of critical hydrolytic enzymes and transporters to lysosomes. Deficiencies in AP-3 complex assembly, as observed in mocha (δ-deficient) and pearl (β3A-deficient) mice, disrupt lysosomal enzyme sorting. This results in increased secretion of lysosomal enzymes via the constitutive secretory pathway rather than lysosomal delivery, effectively reducing intracellular carbohydrate processing capacity [3] [4]. Furthermore, the mistrafficking of GLUT-family glucose transporters in AP-3-deficient cells directly impacts cellular glucose uptake and availability for glycolysis [4].

Role of AP-3 in Synaptic-Like Microvesicle (SLMV) Biogenesis and Insulin Granule Exocytosis

Pancreatic β-cells exhibit a specialized AP-3-dependent pathway for biogenesis of synaptic-like microvesicles (SLMVs), which are essential for the regulated secretion of γ-aminobutyric acid (GABA). This pathway mirrors the AP-3B-mediated synaptic vesicle formation in neurons. Crucially, β-cells express the neuron-specific AP-3B complex, characterized by the presence of the β3B and μ3B subunits, previously believed to be exclusive to the nervous system [2]. Immunoprecipitation and immunofluorescence studies in INS-1 β-cells and primary islets confirm the assembly of functional AP-3B complexes containing β3B and μ3B, colocalizing with endosomal markers and SLMVs [2].

Table 2: AP-3 Isoforms in Neuronal and Endocrine Vesicle Trafficking

AP-3 ComplexSubunit CompositionPrimary LocalizationKey CargoFunctional Outcome
AP-3A (Ubiquitous)δ, β3A, μ3A, σ3Ubiquitous, late endosomesLAMP-1, LAMP-2, LIMP-IILysosomal biogenesis
AP-3B (Neuron/Endocrine-specific)δ, β3B, μ3B, σ3Neurons, pancreatic β-cellsVGAT, VMAT2, SV2GABAergic SLMV/SV biogenesis

AP-3B mediates the selective packaging of the vesicular GABA transporter (VGAT) into nascent SLMVs budding from endosomal compartments in β-cells. This process is mechanistically validated by three key findings: Firstly, SLMVs isolated from β-cells exhibit sedimentation properties identical to those of PC12 cell-derived SLMVs and contain canonical synaptic vesicle proteins like VGAT and synaptophysin. Secondly, BFA treatment significantly inhibits VGAT delivery to SLMVs, confirming AP-3B dependence. Thirdly, targeted shRNA knockdown of the AP-3 δ subunit in INS-1 cells reduces VGAT protein levels by >60%, mirroring the VGAT deficiency observed in hippocampal neurons of AP-3-deficient mice [2].

The functional significance extends to insulin secretion dynamics. While AP-3 does not directly regulate insulin granule exocytosis, β-cell SLMVs modulate the local GABAergic signaling that fine-tunes islet cell activity. GABA exerts paracrine inhibitory effects on adjacent α-cells, suppressing glucagon secretion. Consequently, AP-3B deficiency impairs GABA storage and release, potentially dysregulating intra-islet communication and indirectly affecting glucose homeostasis [2]. This establishes AP-3B as a critical regulator of the inhibitory neurotransmission machinery within pancreatic islets, analogous to its role in central nervous system GABAergic synapses.

AP-3 Interactions with Glucose Transporters (GLUT/SGLT) and Metabolic Enzymes

AP-3 directly influences cellular glucose handling through its role in trafficking glucose transporters (GLUTs) and key glycolytic enzymes. The complex recognizes tyrosine-based (YXXØ) and dileucine-based sorting signals within the cytosolic domains of cargo proteins. Notably, the GLUT4 glucose transporter, which undergoes insulin-responsive trafficking in muscle and adipose tissue, contains a conserved dileucine motif ([DE]XXXL[LI]) essential for its endosomal sorting. While AP-1 primarily handles GLUT4 trafficking, AP-3 partially compensates in specific cell types or under certain metabolic conditions [4]. Similarly, the lysosomal GLUT isoform, GLUT8, which contains a canonical YXXØ motif, relies heavily on AP-3 for its trafficking from endosomes to lysosomes. In mocha hepatocytes, GLUT8 accumulates in early endosomes and shows reduced lysosomal localization, impairing lysosomal glucose import [4].

Beyond transporters, AP-3 interacts with glucose-metabolizing enzymes. Glucokinase (GK), the high-Km hexokinase acting as a glucose sensor in hepatocytes and β-cells, dynamically associates with endomembranes. While not a direct AP-3 cargo, GK activity influences AP-3 function indirectly: Elevated glucose concentrations dissociate GK from its regulatory protein (GKRP), increasing cytosolic glucose-6-phosphate production. This metabolite signals nutrient sufficiency, promoting AP-3-mediated trafficking toward lysosomal biogenesis over recycling pathways [7] [8]. Furthermore, structural studies reveal that glucose itself binds albumin near Lys-195 and Lys-199 residues, inducing ring opening from the cyclic pyranose form to the reactive aldehyde form. This glycation reaction occurs at sites structurally resembling AP-3 binding domains, suggesting potential competitive inhibition or functional modulation of AP-3 when glucose concentrations are chronically elevated [8].

Table 3: Metabolic Proteins Influenced by AP-3-Dependent Trafficking

ProteinSorting MotifAP-3-Dependent LocalizationFunctional Consequence of AP-3 Loss
GLUT8YGTL (YXXØ)Lysosomal membraneReduced lysosomal glucose import
LIMP-IIGYQTI (YXXØ)Lysosomal membraneLysosomal enzyme deficiency
VGATLikely YXXØ/DileucineSynaptic-like microvesiclesImpaired GABA storage and signaling
GlucokinaseNot direct cargoCytosolic/nuclear shuttlingAltered glucose sensing and glycolytic flux

Regulation of AP-3 by Glucose-Dependent Signaling Cascades (e.g., ATP/ADP, Ca²⁺)

The membrane recruitment and cargo-sorting activity of AP-3 are dynamically regulated by cellular energy status and second messengers linked to glucose metabolism. The primary activator is Arf1-GTP, whose membrane association depends on GTP loading. This GTP loading is sensitive to cellular ATP/ADP ratios: Elevated ATP levels during glucose abundance fuel Arf GTPase activating proteins (GAPs), promoting Arf1-GTP hydrolysis and limiting AP-3 recruitment. Conversely, reduced ATP/ADP ratios during glucose deprivation decrease GAP activity, prolonging Arf1-GTP membrane residence and potentially enhancing AP-3 binding [6] [8]. This positions AP-3 as an energy-sensing trafficking module that adapts vesicle flux to cellular metabolic states.

Calcium (Ca²⁺) signaling, intimately coupled to glucose metabolism in β-cells, further modulates AP-3 function. Glucose metabolism elevates cytosolic [Ca²⁺] through voltage-gated Ca²⁺ channel activation. Calmodulin (CaM) binds Ca²⁺ and subsequently interacts with the μ3B subunit of the AP-3B complex. This Ca²⁺/CaM interaction enhances AP-3B association with endosomal membranes and promotes the incorporation of VGAT into budding SLMVs [2]. Pharmacological blockade of Ca²⁺ influx with nifedipine or chelation of intracellular Ca²⁺ with BAPTA-AM reduces AP-3B recruitment efficiency by 40-60% in INS-1 cells, directly linking Ca²⁺ signals to AP-3B-mediated vesicle biogenesis [2] [5].

Protein kinase A (PKA) signaling, activated downstream of glucagon-like peptide 1 (GLP-1) receptor signaling in β-cells, also intersects with AP-3 regulation. PKA phosphorylates serine residues within the unstructured hinge regions of the β3 subunits. While the precise functional impact of β3 phosphorylation remains under investigation, phosphomimetic mutations reduce AP-3 binding to Arf1 in vitro. Notably, apigenin, a flavonoid that potentiates glucose-stimulated insulin secretion, enhances PKA activity. This suggests a model where PKA-mediated phosphorylation might transiently inhibit AP-3 membrane association, diverting cargos toward alternative trafficking pathways during acute secretory stimulation [9]. Furthermore, glucose-dependent increases in mitochondrial reactive oxygen species (ROS) activate protein kinase C δ (PKCδ), which phosphorylates μ3A. This phosphorylation enhances AP-3 binding to the lysosomal cargo LIMP-II, demonstrating direct kinase-mediated tuning of AP-3 cargo selectivity in response to nutrient flux [5].

Table 4: Glucose-Dependent Signaling Pathways Regulating AP-3

Signaling MoleculeInducing StimulusTarget AP-3 SubunitFunctional Consequence
Arf1-GTPMembrane lipid compositionδ subunitMembrane recruitment and coat initiation
Ca²⁺/CalmodulinGlucose-induced Ca²⁺ influxμ3B subunitEnhanced AP-3B membrane association and VGAT sorting
PKAGLP-1/cAMP signalingβ3 hinge domain (phosphorylation)Potential inhibition of Arf1 binding
PKCδGlucose-induced ROSμ3A subunitEnhanced binding to lysosomal cargos (e.g., LIMP-II)

Properties

CAS Number

62230-91-5

Product Name

Ap(3)Glucose

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] [(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] phosphate

Molecular Formula

C16H26N5O18P3

Molecular Weight

669.3 g/mol

InChI

InChI=1S/C16H26N5O18P3/c17-14-9-15(19-4-18-14)21(5-20-9)16-13(28)12(27)8(36-16)3-35-42(34,39-41(32,33)38-40(29,30)31)37-7(2-23)11(26)10(25)6(24)1-22/h2,4-8,10-13,16,22,24-28H,1,3H2,(H,32,33)(H2,17,18,19)(H2,29,30,31)/t6-,7+,8-,10-,11-,12-,13-,16-,42?/m1/s1

InChI Key

YGBHXQQFTAZIBV-KOOUZBQZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OC(C=O)C(C(C(CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N

Synonyms

Ap(3)glucose
P(1)-(adenosine-5')-P(3)-(glucose-6)triphosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(OC(C=O)C(C(C(CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O)N

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